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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting and improving the skin

bioavailability of LEO 39652, a "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is LEO 39652 and what is its intended mechanism of action?

A1: LEO 39652 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for

the topical treatment of inflammatory skin conditions like atopic dermatitis.[1][2] PDE4 is an

enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second

messenger. By inhibiting PDE4, LEO 39652 increases intracellular cAMP levels, which in turn

suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation in the

skin.

Q2: What is the "dual-soft" drug concept and how does it apply to LEO 39652?

A2: The "dual-soft" concept is a drug design strategy aimed at maximizing local therapeutic

effects while minimizing systemic side effects.[1][2] LEO 39652 was designed to be

metabolically labile, containing ester functionalities that are rapidly hydrolyzed by esterases in

the bloodstream and liver into inactive metabolites.[1][3] This rapid systemic inactivation is

intended to prevent the side effects commonly associated with oral PDE4 inhibitors. The drug is

designed to be more stable in the skin to exert its therapeutic effect locally.
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Q3: Why did LEO 39652 show a lack of clinical efficacy in studies for atopic dermatitis?

A3: The lack of clinical efficacy of LEO 39652 was primarily attributed to insufficient drug

availability at the target site within the skin.[1][3] Studies revealed very low concentrations of

the active compound in the dermal interstitial fluid, the biophase where the drug needs to be

present to interact with its target cells.[1][3][4]

Q4: What is the key difference between LEO 39652 and the more successful PDE4 inhibitor,

LEO 29102?

A4: The primary structural difference is that LEO 39652 contains ester functionalities, making it

a "dual-soft" drug, whereas LEO 29102 does not have these ester groups.[1][3] This makes

LEO 39652 susceptible to hydrolysis by esterases present in the skin, leading to its premature

inactivation before it can reach its target in sufficient concentrations.[3] LEO 29102, being more

stable in the skin, achieved significantly higher concentrations in the dermal interstitial fluid.[1]

[3]

Troubleshooting Guides
Issue: Low Dermal Interstitial Fluid Concentration of
LEO 39652
Possible Cause 1: Premature Metabolism in the Skin

LEO 39652's ester linkages are susceptible to hydrolysis by cutaneous esterases.

Troubleshooting Strategy 1: Formulation with Esterase Inhibitors.

Incorporate esterase inhibitors into the topical formulation to protect LEO 39652 from

degradation. It is crucial to select inhibitors that are safe for topical use and compatible

with other formulation components.

Troubleshooting Strategy 2: Encapsulation Strategies.

Encapsulate LEO 39652 in nanocarriers such as liposomes or solid lipid nanoparticles

(SLNs). This can shield the drug from enzymatic attack and facilitate its transport across

the stratum corneum.
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Possible Cause 2: Inefficient Penetration Through the Stratum Corneum

The physicochemical properties of LEO 39652 and the vehicle formulation may not be optimal

for traversing the skin's primary barrier.

Troubleshooting Strategy 1: Incorporate Chemical Penetration Enhancers (CPEs).

Add CPEs to the formulation to reversibly disrupt the stratum corneum's lipid barrier.

Examples include fatty acids (e.g., oleic acid), propylene glycol, and terpenes. The choice

and concentration of CPEs should be carefully optimized to enhance penetration without

causing skin irritation.

Troubleshooting Strategy 2: Optimize the Vehicle.

The composition of the vehicle (e.g., cream, gel, ointment) significantly impacts drug

release and skin penetration. Experiment with different solvent systems and excipients to

improve the solubility and partitioning of LEO 39652 into the skin. Clinical trials for LEO
39652 used a cream formulation.[5]

Troubleshooting Strategy 3: Utilize Novel Drug Delivery Systems.

Explore advanced delivery systems like microemulsions, nanoemulsions, or

transfersomes. These systems can enhance drug solubilization and improve partitioning

into the skin layers.

Data Summary

Compound
Key Structural
Feature

Dermal Interstitial
Fluid
Concentration (in
barrier impaired
skin)

Clinical Efficacy for
Atopic Dermatitis

LEO 39652

Contains ester

functionalities ("dual-

soft")

33 nM[1][3] Lacking[1][3]

LEO 29102
Lacks ester

functionalities
2100 nM[1][3] Demonstrated[6][7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/leo-39652-atopic-dermatitis/
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://www.researchgate.net/publication/263548247_Discovery_and_Early_Clinical_Development_of_2-6-2-35-Dichloro-4-pyridylacetyl-23-dimethoxyphenoxy-N-propylac_etamide_LEO_29102_a_Soft-Drug_Inhibitor_of_Phosphodiesterase_4_for_Topical_Treatment_of_Ato
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://www.researchgate.net/publication/263548247_Discovery_and_Early_Clinical_Development_of_2-6-2-35-Dichloro-4-pyridylacetyl-23-dimethoxyphenoxy-N-propylac_etamide_LEO_29102_a_Soft-Drug_Inhibitor_of_Phosphodiesterase_4_for_Topical_Treatment_of_Ato
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://www.researchgate.net/publication/263548247_Discovery_and_Early_Clinical_Development_of_2-6-2-35-Dichloro-4-pyridylacetyl-23-dimethoxyphenoxy-N-propylac_etamide_LEO_29102_a_Soft-Drug_Inhibitor_of_Phosphodiesterase_4_for_Topical_Treatment_of_Ato
https://pubmed.ncbi.nlm.nih.gov/24984230/
https://pubs.acs.org/doi/abs/10.1021/jm500378a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using
Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin penetration of LEO 39652 from

various topical formulations.

1. Materials and Equipment:

Franz diffusion cells
Excised human or porcine skin
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
Formulations of LEO 39652
Magnetic stirrer and stir bars
Water bath for temperature control (32°C)
Syringes and needles for sampling
LC-MS/MS system for analysis

2. Skin Preparation:

Thaw frozen skin at room temperature.
Carefully remove any subcutaneous fat.
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

3. Franz Diffusion Cell Assembly:

Mount the skin section between the donor and receptor chambers of the Franz cell, with the
stratum corneum facing the donor chamber.
Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no
air bubbles are trapped beneath the skin.
Place a small magnetic stir bar in the receptor chamber.
Place the assembled cells in the stirring block, which is connected to the water bath to
maintain a constant temperature.

4. Dosing and Sampling:
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Apply a known amount of the LEO 39652 formulation to the surface of the skin in the donor
chamber.
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the
receptor solution from the sampling arm.
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to
maintain sink conditions.

5. Sample Analysis:

Analyze the concentration of LEO 39652 in the collected samples using a validated LC-
MS/MS method.

6. Data Analysis:

Calculate the cumulative amount of LEO 39652 permeated per unit area over time.
Determine the steady-state flux (Jss) and the lag time (t_lag) from the permeation profile.

Protocol 2: Quantification of LEO 39652 in Skin Samples
by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of LEO 39652
from skin biopsy samples.

1. Materials and Equipment:

Homogenizer
Centrifuge
Evaporator
LC-MS/MS system
Solvents for extraction (e.g., acetonitrile, methanol)
Internal standard

2. Sample Preparation:

Obtain skin biopsies from the treated area.
Weigh the biopsy samples.
Add a suitable extraction solvent and an internal standard to the sample.
Homogenize the tissue until it is fully disrupted.
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Centrifuge the homogenate to pellet the tissue debris.
Collect the supernatant.

3. Extraction and Reconstitution:

Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

Inject the reconstituted sample into the LC-MS/MS system.
Separate the analyte from matrix components using a suitable HPLC column and mobile
phase gradient.
Detect and quantify LEO 39652 using tandem mass spectrometry in multiple reaction
monitoring (MRM) mode.

5. Quantification:

Generate a standard curve using known concentrations of LEO 39652.
Calculate the concentration of LEO 39652 in the skin samples based on the standard curve
and the peak area ratio to the internal standard.

Visualizations

Inflammatory Cell

ATP Adenylate
Cyclase cAMP

Converts

Phosphodiesterase 4
(Target of LEO 39652)

Protein Kinase A
(Inactive)

Activates

AMP
Degrades

Protein Kinase A
(Active)

Pro-inflammatory
Cytokine Synthesis
(e.g., TNF-α, IL-23)

Inhibits

Anti-inflammatory
ResponsePromotesLEO 39652

Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of LEO 39652 as a PDE4 inhibitor.
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Experimental Workflow for IVPT
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Caption: Workflow for in vitro skin permeation testing (IVPT).
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Troubleshooting Low Bioavailability
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Caption: Troubleshooting logic for improving LEO 39652 bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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